molecular formula C14H15ClN4O2S2 B12857846 2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide

2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide

Cat. No.: B12857846
M. Wt: 370.9 g/mol
InChI Key: JRQHAFDPQJUDCN-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form an intermediate, which is then reacted with 5-(ethylthio)-1,3,4-thiadiazole-2-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green catalysts like Lewis acidic ionic liquids immobilized on diatomite earth have been explored to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted benzamides .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylthio and thiadiazole moieties, in particular, contribute to its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C14H15ClN4O2S2

Molecular Weight

370.9 g/mol

IUPAC Name

2-chloro-N-[1-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C14H15ClN4O2S2/c1-3-22-14-19-18-13(23-14)17-11(20)8(2)16-12(21)9-6-4-5-7-10(9)15/h4-8H,3H2,1-2H3,(H,16,21)(H,17,18,20)

InChI Key

JRQHAFDPQJUDCN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C(C)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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